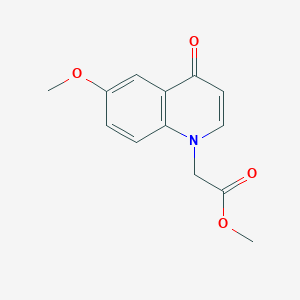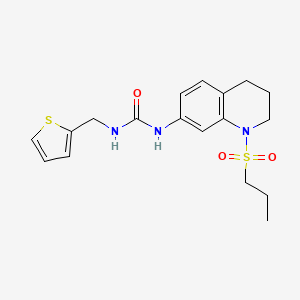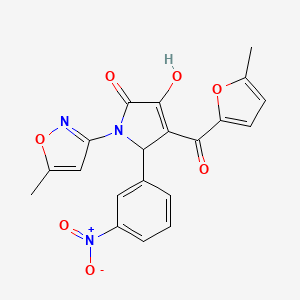![molecular formula C16H14ClN5O B2726700 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1207011-41-3](/img/no-structure.png)
5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide” is a chemical compound that likely contains a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms . The compound also contains chlorophenyl and methylphenyl groups .
Synthesis Analysis
While specific synthesis steps for this compound are not available, similar compounds are often synthesized through a series of reactions including esterification, hydrazination, salt formation, and cyclization . The final product’s structure is usually confirmed by NMR, IR, and elemental analysis .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
The compound 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives have been extensively studied for their antimicrobial properties. Research indicates that these compounds, particularly those synthesized as 1,2,4-triazole derivatives, exhibit good to moderate activities against various microorganisms (Bektaş et al., 2007).
Chemical Synthesis Techniques
The compound has been involved in studies focusing on chemical synthesis techniques. For instance, 4-amino-1,2,3-triazoles, including derivatives similar to this compound, have been synthesized through various methods, such as catalytic hydrogenation and esterification. These processes are integral in creating specific derivatives with potential pharmacological applications (Albert & Taguchi, 1973).
Biological Activity of Schiff Base Sulfur Ether Derivatives
Research has also been conducted on Schiff base sulfur ether derivatives containing 1,2,4-triazole units. The biological activities of these compounds, particularly their antifungal properties, have been of interest, demonstrating significant potential in combating certain fungal infections (Zheng Yu-gu, 2015).
Pharmacological Properties
The pharmacological properties of triazole derivatives have been extensively studied. Compounds similar to this compound have been shown to possess valuable pharmacological properties, including anti-convulsive activity, which may be useful in treating conditions like epilepsy (Shelton, 1981).
Antimicrobial Agent Synthesis
Additionally, the synthesis of various derivatives of this compound has been linked to the development of novel antimicrobial agents. These studies focus on creating compounds with enhanced antibacterial activity, showcasing the broad potential of triazole derivatives in medicinal chemistry (Plech et al., 2011).
Safety and Hazards
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide' involves the reaction of 4-chloroaniline with 3-methylphenyl isocyanate to form the intermediate N-(4-chlorophenyl)-N'-(3-methylphenyl)urea. This intermediate is then reacted with sodium azide and copper sulfate to form the desired product.", "Starting Materials": [ "4-chloroaniline", "3-methylphenyl isocyanate", "sodium azide", "copper sulfate" ], "Reaction": [ "Step 1: 4-chloroaniline is reacted with 3-methylphenyl isocyanate in the presence of a suitable solvent and a catalyst to form N-(4-chlorophenyl)-N'-(3-methylphenyl)urea.", "Step 2: The intermediate N-(4-chlorophenyl)-N'-(3-methylphenyl)urea is then reacted with sodium azide and copper sulfate in the presence of a suitable solvent to form the desired product, 5-[(4-chlorophenyl)amino]-N-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide.", "Step 3: The product is then purified using standard techniques such as recrystallization or column chromatography." ] } | |
Número CAS |
1207011-41-3 |
Fórmula molecular |
C16H14ClN5O |
Peso molecular |
327.77 |
Nombre IUPAC |
5-(4-chloroanilino)-N-(3-methylphenyl)-2H-triazole-4-carboxamide |
InChI |
InChI=1S/C16H14ClN5O/c1-10-3-2-4-13(9-10)19-16(23)14-15(21-22-20-14)18-12-7-5-11(17)6-8-12/h2-9H,1H3,(H,19,23)(H2,18,20,21,22) |
Clave InChI |
IWBDIFMMUFTWGL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-[6-(Oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2726618.png)
![1-(3-(4-(furan-2-carbonyl)piperazin-1-yl)-3-oxopropyl)-4-phenethyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2726619.png)
![2,3,4-Trifluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2726621.png)
![2,4-difluoro-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2726624.png)

![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2726627.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2726629.png)
![3-(4-Ethylphenyl)-6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2726631.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2726635.png)



![Ethyl 2-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamido)acetate](/img/structure/B2726640.png)
